N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
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Overview
Description
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thiadiazole ring and a benzodioxine moiety, contributes to its wide range of applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been widely studied for their broad spectrum of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. 1,3,4-thiadiazole derivatives are known to have the ability to cross cellular membranes and interact strongly with biological targets due to their mesoionic nature . This allows them to disrupt processes related to DNA replication, which can inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This suggests that the compound may affect pathways related to cell division and growth.
Pharmacokinetics
Due to the mesoionic nature of 1,3,4-thiadiazole derivatives, these compounds are known to have good liposolubility, which allows them to cross cellular membranes . This suggests that the compound may have good bioavailability.
Result of Action
It’s known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This suggests that the compound may have antimicrobial and anticancer effects.
Action Environment
The stability and efficacy of 1,3,4-thiadiazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms .
Cellular Effects
Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to understand the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies are being conducted to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Studies are being conducted to understand any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Studies are being conducted to understand any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Studies are being conducted to understand any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 1,3,4-thiadiazole derivatives with appropriate sulfonyl chlorides to form the sulfamoyl intermediate . This intermediate is then reacted with a benzodioxine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Chemical Reactions Analysis
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.
Cefazolin Sodium: An antibiotic that contains a thiadiazole ring and is used to treat bacterial infections.
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c1-2-17-21-22-19(29-17)23-30(25,26)14-6-4-13(5-7-14)20-18(24)12-3-8-15-16(11-12)28-10-9-27-15/h3-8,11H,2,9-10H2,1H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKKSIOOHQRYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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